methyl 2-(4-hexanamidophenoxy)benzoate
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Overview
Description
methyl 2-(4-hexanamidophenoxy)benzoate is a chemical compound with the molecular formula C20H23NO4 and a molar mass of 341.4 g/mol . This compound is known for its unique structure, which includes a hexanoylamino group attached to a phenoxybenzenecarboxylate moiety. It has a predicted density of 1.149±0.06 g/cm³ and a boiling point of 504.0±35.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-hexanamidophenoxy)benzoate typically involves the reaction of 4-(hexanoylamino)phenol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-hexanamidophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
methyl 2-(4-hexanamidophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-hexanamidophenoxy)benzoate involves its interaction with specific molecular targets. The hexanoylamino group is believed to play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxybenzenecarboxylate moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(butanoylamino)phenoxy]benzenecarboxylate
- Methyl 2-[4-(octanoylamino)phenoxy]benzenecarboxylate
- Methyl 2-[4-(decanoylamino)phenoxy]benzenecarboxylate
Uniqueness
methyl 2-(4-hexanamidophenoxy)benzoate stands out due to its specific hexanoylamino group, which imparts unique chemical and biological properties. This compound’s balance of hydrophobic and hydrophilic regions makes it particularly interesting for various applications, including drug design and material science.
Properties
IUPAC Name |
methyl 2-[4-(hexanoylamino)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-4-5-10-19(22)21-15-11-13-16(14-12-15)25-18-9-7-6-8-17(18)20(23)24-2/h6-9,11-14H,3-5,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQIMSKADXBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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